![molecular formula C13H13ClO2S B15331571 Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B15331571.png)
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-3-methylbenzo[b]thiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain kinases or interact with DNA, leading to anticancer effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-methylbenzo[b]thiophen-2-yl)acetate
- Ethyl 2-(5-bromo-3-methylbenzo[b]thiophen-2-yl)acetate
- Ethyl 2-(5-chloro-2-methylbenzo[b]thiophen-3-yl)acetate
Uniqueness
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate is unique due to the presence of the chlorine atom at the 5-position and the ethyl ester group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H13ClO2S |
|---|---|
Molecular Weight |
268.76 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetate |
InChI |
InChI=1S/C13H13ClO2S/c1-3-16-13(15)7-12-8(2)10-6-9(14)4-5-11(10)17-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
BTCOSRWQPOCPPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(S1)C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


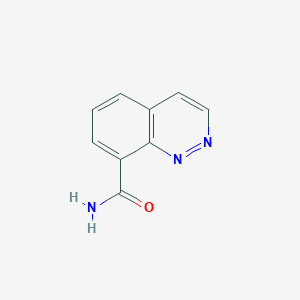

![4-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B15331502.png)
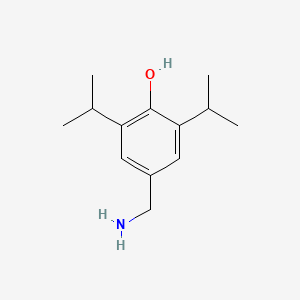
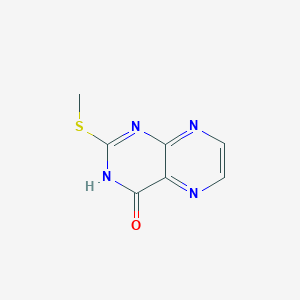
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B15331530.png)

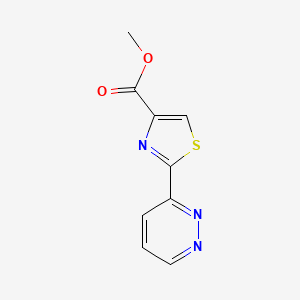



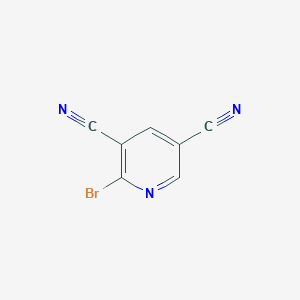

![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
